molecular formula C4H2Cl2N4O B14238813 4,6-Dichloro-1,3,5-triazine-2-carboxamide CAS No. 583630-76-6

4,6-Dichloro-1,3,5-triazine-2-carboxamide

Katalognummer: B14238813
CAS-Nummer: 583630-76-6
Molekulargewicht: 192.99 g/mol
InChI-Schlüssel: YLFJFBWIUASBQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-1,3,5-triazine-2-carboxamide is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,6-Dichloro-1,3,5-triazine-2-carboxamide can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where cyanuric chloride is reacted with ammonia or amines. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-1,3,5-triazine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-1,3,5-triazine-2-carboxamide involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of substituted triazines. This reactivity is exploited in various chemical syntheses and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Dichloro-1,3,5-triazine-2-carboxamide is unique due to its specific reactivity and stability, which make it a valuable intermediate in the synthesis of a wide range of compounds. Its ability to undergo nucleophilic substitution reactions with high efficiency sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

583630-76-6

Molekularformel

C4H2Cl2N4O

Molekulargewicht

192.99 g/mol

IUPAC-Name

4,6-dichloro-1,3,5-triazine-2-carboxamide

InChI

InChI=1S/C4H2Cl2N4O/c5-3-8-2(1(7)11)9-4(6)10-3/h(H2,7,11)

InChI-Schlüssel

YLFJFBWIUASBQR-UHFFFAOYSA-N

Kanonische SMILES

C1(=NC(=NC(=N1)Cl)Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.